molecular formula C18H21ClN4O B5379512 N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide

Número de catálogo B5379512
Peso molecular: 344.8 g/mol
Clave InChI: RYUKSSBFSCPVNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.

Mecanismo De Acción

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide exerts its pharmacological effects by inhibiting the activity of JAK1, JAK2, and TYK2, which are key components of the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of immune responses and cell proliferation. By inhibiting JAK activity, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide blocks the downstream signaling of cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has been shown to have several biochemical and physiological effects, including reduced cytokine production, decreased immune cell activation, and inhibition of tumor cell growth. The compound has also been shown to improve disease symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis, by reducing inflammation and joint destruction. Moreover, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide is its potent and selective inhibition of JAK1, JAK2, and TYK2, which makes it a valuable tool for studying the JAK-STAT signaling pathway. The compound has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide is its potential toxicity, which requires careful dose optimization and monitoring in preclinical studies.

Direcciones Futuras

There are several future directions for the development and application of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide. One potential direction is the clinical development of the compound for the treatment of cancer and autoimmune diseases. Another direction is the exploration of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, future studies could focus on the optimization of the synthesis method and the identification of novel analogs with improved pharmacological properties and reduced toxicity.

Métodos De Síntesis

The synthesis of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide involves several steps, including the reaction of 6-chloropyridin-3-ylmethanol with pyrrolidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 6-methyl-3-pyridinecarboxylic acid chloride. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to yield high purity and high yield of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide.

Aplicaciones Científicas De Investigación

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. The compound has been shown to inhibit the activity of several protein kinases, including JAK1, JAK2, and TYK2, which play critical roles in the regulation of immune responses and cell proliferation. In preclinical studies, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has demonstrated potent anti-tumor activity in various cancer models, including melanoma, breast cancer, and lung cancer. The compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis. Moreover, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has shown promising results in preclinical models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Propiedades

IUPAC Name

N-[[1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-2-4-16(10-20-13)18(24)22-9-15-6-7-23(12-15)11-14-3-5-17(19)21-8-14/h2-5,8,10,15H,6-7,9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKSSBFSCPVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2CCN(C2)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.